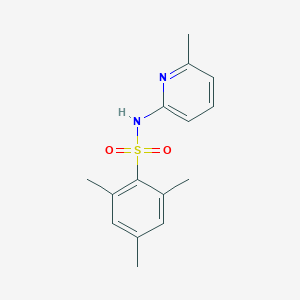
2,4,6-trimethyl-N-(6-methylpyridin-2-yl)benzenesulfonamide
Vue d'ensemble
Description
Applications De Recherche Scientifique
Inhibitors of Transforming Growth Factor-beta Type 1 Receptor Kinase : Benzenesulfonamide-substituted imidazoles, related to the queried compound, have been synthesized and evaluated as inhibitors of ALK5 in cell-based assays. These compounds showed significant inhibitory activity, suggesting potential therapeutic applications in diseases where TGF-beta signaling plays a critical role (Kim et al., 2009).
Copper(II) Complexes and Chemical Nucleases : Compounds structurally similar to the queried chemical have been used to create Copper(II) complexes. These complexes have been studied for their potential as chemical nucleases, which are enzymes that cleave DNA, indicating potential applications in genetics and biochemistry (Macías et al., 2006).
Antibacterial Agents and Enzyme Inhibitors : Certain benzenesulfonamide derivatives have been synthesized and tested for antibacterial potential and enzyme inhibition. These studies suggest that such compounds could have applications in the development of new antibacterial drugs and as tools in biochemical research (Abbasi et al., 2017).
Photochemical Properties for Cancer Treatment : Some benzenesulfonamide derivatives have been investigated for their photochemical properties, specifically in the context of photodynamic therapy for cancer treatment. This involves using light-activated compounds to target and destroy cancer cells (Pişkin et al., 2020).
Anticancer Activity and ADMET Studies : Studies have been conducted on the anticancer activity of certain benzenesulfonamide derivatives. These include evaluations against specific cancer cell lines, as well as ADMET (absorption, distribution, metabolism, excretion, and toxicity) studies, indicating their potential as therapeutic agents (Karakuş et al., 2018).
Antimicrobial Activity : Research has been conducted on the synthesis and antimicrobial activity of N-pyridin-3-yl-benzenesulfonamide, demonstrating its effectiveness against various bacterial strains. This indicates potential applications in developing new antimicrobial agents (Ijuomah et al., 2022).
Propriétés
IUPAC Name |
2,4,6-trimethyl-N-(6-methylpyridin-2-yl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S/c1-10-8-11(2)15(12(3)9-10)20(18,19)17-14-7-5-6-13(4)16-14/h5-9H,1-4H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWDBMAVJFNMPTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NS(=O)(=O)C2=C(C=C(C=C2C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



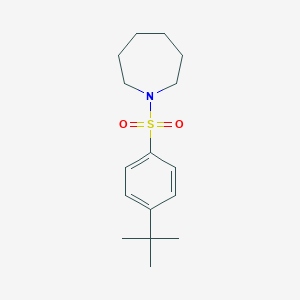
![6-Amino-5-cyano-3-methyl-2,4-dihydro-1'-isopropylspiro[pyrano[2,3-c]pyrazole-4,4'-piperidine]](/img/structure/B512736.png)
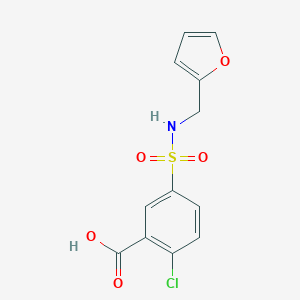


![1-[(3,4-Dimethylphenyl)sulfonyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B512750.png)
![[4-(2,5-Dimethoxy-benzenesulfonyl)-piperazin-1-yl]-furan-2-yl-methanone](/img/structure/B512751.png)
![6-Amino-4-(3-hydroxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B512756.png)
![3,5-Dimethoxy-N-[4-(morpholine-4-sulfonyl)-phenyl]-benzamide](/img/structure/B512758.png)
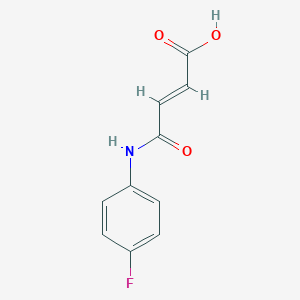
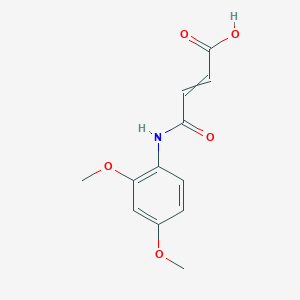
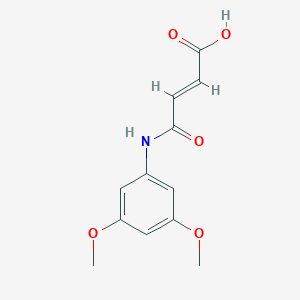
![2-[(4-Chlorophenyl)(4,4-dimethyl-2,6-dioxocyclohexyl)methyl]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B512784.png)
